Product packaging for Cyclopropyl(2-hydroxyphenyl)methanone(Cat. No.:CAS No. 128405-69-6)

Cyclopropyl(2-hydroxyphenyl)methanone

Cat. No.: B2570116
CAS No.: 128405-69-6
M. Wt: 162.188
InChI Key: KKXVHKCVJBCKKJ-UHFFFAOYSA-N
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Description

Significance of the Cyclopropyl (B3062369) Moiety in Modern Organic Chemistry

The cyclopropyl group, the smallest possible cycloalkane, is a frequently utilized structural unit in drug discovery and development. unl.ptscientificupdate.com Its incorporation into molecules is a strategic choice made by medicinal chemists to address various challenges encountered during the drug design process. nih.gov The significance of this three-membered ring stems from its unique electronic and steric properties, which are a direct consequence of its significant ring strain. unl.ptnbinno.com

Key features and advantages of the cyclopropyl moiety include:

Enhanced Metabolic Stability : The carbon-hydrogen bonds in a cyclopropyl ring are shorter and stronger than those in linear alkyl chains. nih.govhyphadiscovery.com This increased bond strength makes the group less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, potentially leading to a longer drug half-life and an improved pharmacokinetic profile. unl.ptnbinno.comhyphadiscovery.com

Conformational Rigidity : The rigid nature of the cyclopropyl ring can "lock" a molecule into a specific, bioactive conformation. unl.ptnbinno.com This pre-organization for binding to a biological target can result in a significant enhancement in potency and selectivity. nih.govnbinno.com

Modulation of Physicochemical Properties : As a small, lipophilic group, the cyclopropyl ring can be used to optimize hydrophobic interactions with a biological target. unl.pt It can also influence a drug's pKa, which can be crucial for improving properties like cell permeability and reducing efflux by transporters like P-glycoprotein. nih.gov

Unique Electronic Character : The C-C bonds of the cyclopropane (B1198618) ring have enhanced π-character, allowing the ring to act as an electron-donating group when conjugated with adjacent π-systems, such as a phenyl ring. unl.ptnih.gov This property can influence the reactivity and binding interactions of the molecule.

Overview of Hydroxyphenyl Ketone Architectures in Chemical Synthesis

Hydroxyphenyl ketones, particularly o-hydroxyaryl ketones, are versatile and valuable synthons in organic synthesis. researchgate.net The presence of a hydroxyl group ortho to the ketone functionality allows for intramolecular interactions and directs reactivity, making these compounds useful precursors for a wide range of more complex molecules, especially heterocyclic systems. researchgate.net

The synthetic utility of hydroxyphenyl ketone architectures is demonstrated in several areas:

Heterocycle Synthesis : They are key starting materials for synthesizing important heterocyclic scaffolds such as chromones, flavones, and aurones. The intramolecular hydrogen bonding between the hydroxyl group and the ketone's carbonyl oxygen influences the conformation and reactivity, facilitating cyclization reactions. researchgate.net

Natural Products and Flavor Chemistry : Hydroxyphenyl ketone frameworks are found in various natural products. A well-known example is raspberry ketone, or (4-hydroxyphenyl)butan-2-one, which is a principal aroma compound of raspberries and is used extensively in the food and fragrance industries. sciencemadness.org

Intermediates for Fine Chemicals : These compounds serve as crucial intermediates in the production of pharmaceuticals, agrochemicals, and fragrances. sciencemadness.orgnih.gov For instance, salicylaldehyde (B1680747) (2-hydroxybenzaldehyde), a closely related structure, is a major intermediate in the manufacture of coumarin. sciencemadness.org

Chelation and Catalysis : The ability of the ortho-hydroxy and ketone groups to act as a bidentate ligand allows for the formation of stable metal complexes. Condensation products of salicylaldehyde and diamines, for example, are used as chelation agents in stabilizing petroleum products and as oxidation catalysts. sciencemadness.org

The synthesis of α-hydroxy ketones, a related class of compounds, is also a significant area of research due to their application as building blocks for fine chemicals and pharmaceuticals. nih.govorganic-chemistry.org

Current Research Landscape and Academic Interest in Cyclopropyl(2-hydroxyphenyl)methanone

This compound belongs to a class of molecules known as donor-acceptor (D-A) cyclopropanes. nih.gov In this molecule, the electron-rich 2-hydroxyphenyl group acts as the "donor" and the electron-withdrawing acyl group serves as the "acceptor." This electronic arrangement makes the cyclopropane ring highly reactive and susceptible to ring-opening reactions, rendering it a valuable synthetic building block. nih.gov

A primary focus of academic research on this compound has been its synthesis. A simple and general method has been developed based on the Corey-Chaykovsky cyclopropanation of 2-hydroxychalcones. nih.gov In this reaction, a 2-hydroxychalcone (B1664081) is treated with a sulfur ylide, typically generated from trimethylsulfoxonium (B8643921) iodide and a base like sodium hydride, to form the cyclopropane ring. nih.gov Researchers have optimized this procedure to achieve good yields, noting that controlling the temperature is crucial for success. nih.gov

The academic interest in this compound and its analogs lies in their potential as precursors for other valuable compounds. The ortho-hydroxy group plays a critical role in their subsequent transformations. For example, these D-A cyclopropanes have been shown to react as equivalents of o-quinone methide, participating in reactions to form chromane (B1220400) derivatives or undergoing rearrangement to produce 2,3-dihydrobenzofurans. nih.gov This reactivity makes them promising building blocks for the synthesis of various bioactive compounds. nih.gov

Table 1: Physicochemical Properties of Cyclopropyl(hydroxyphenyl)methanone Isomers

Below is an interactive table comparing the known properties of this compound and its structural isomer, Cyclopropyl(4-hydroxyphenyl)methanone.

PropertyThis compoundCyclopropyl(4-hydroxyphenyl)methanone
CAS Number 128405-69-6 jkchemical.com36116-18-4 lookchem.com
Molecular Formula C₁₀H₁₀O₂C₁₀H₁₀O₂ lookchem.com
Molecular Weight 162.19 g/mol 162.188 g/mol lookchem.com
Melting Point 94–95 °C nih.gov105–107 °C lookchem.com
Boiling Point Not reported335.5±15.0 °C (Predicted) lookchem.com
pKa Not reported8.09±0.15 (Predicted) lookchem.com
Appearance Beige solid nih.govData not available
Hydrogen Bond Donor Count 11 lookchem.com
Hydrogen Bond Acceptor Count 22 lookchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O2 B2570116 Cyclopropyl(2-hydroxyphenyl)methanone CAS No. 128405-69-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclopropyl-(2-hydroxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c11-9-4-2-1-3-8(9)10(12)7-5-6-7/h1-4,7,11H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKXVHKCVJBCKKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies

Development of Direct Synthetic Routes

Condensation Reactions in Cyclopropyl(2-hydroxyphenyl)methanone Synthesis

The initial and crucial step in many synthetic routes towards this compound is the synthesis of the precursor, 2'-hydroxychalcone (B22705). This is most commonly achieved through the Claisen-Schmidt condensation reaction. This base-catalyzed reaction involves the condensation of a substituted 2'-hydroxyacetophenone (B8834) with a substituted benzaldehyde.

The reaction is versatile, allowing for a wide range of substituents on both aromatic rings, which in turn provides access to a diverse library of 2'-hydroxychalcones. Common bases employed include aqueous solutions of potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) in an alcoholic solvent like ethanol (B145695). The general scheme for this condensation is depicted below:

Scheme 1: General Claisen-Schmidt condensation for the synthesis of 2'-hydroxychalcones.

The reaction conditions are typically mild, often proceeding at room temperature, and the products can be isolated by simple filtration after acidification of the reaction mixture.

Reactant 1 (Ketone)Reactant 2 (Aldehyde)Base/SolventReaction TimeYield (%)
2'-hydroxyacetophenoneBenzaldehydeKOH/Ethanol12-48 hHigh
5'-fluoro-2'-hydroxyacetophenone3,4-dimethoxybenzaldehydeKOH (solid-state)2 x 30 min cycles96
2'-hydroxyacetophenone4-chlorobenzaldehydeNaOH/Ethanol18 h85

Cyclopropanation of Precursor Chalcones and Related Unsaturated Ketones

With the 2'-hydroxychalcone precursor in hand, the subsequent key transformation is the construction of the cyclopropane (B1198618) ring. This is typically achieved through the cyclopropanation of the α,β-unsaturated double bond of the chalcone (B49325).

A prominent and widely utilized method for the cyclopropanation of 2'-hydroxychalcones is the Johnson-Corey-Chaykovsky reaction. This reaction employs a sulfur ylide, typically dimethylsulfoxonium methylide, which is generated in situ from trimethylsulfoxonium (B8643921) iodide and a strong base like sodium hydride (NaH). The ylide acts as a methylene-transfer agent, adding to the electron-deficient double bond of the chalcone to form the cyclopropane ring.

This method is particularly effective for α,β-unsaturated ketones and is known for its high diastereoselectivity, typically favoring the formation of the trans isomer where the aryl and acyl groups are on opposite sides of the cyclopropane ring. nih.gov The reaction is generally carried out in a mixture of solvents such as tetrahydrofuran (B95107) (THF) and dimethyl sulfoxide (B87167) (DMSO). nih.gov

A general procedure involves the pre-formation of the ylide by treating trimethylsulfoxonium iodide with sodium hydride in a THF/DMSO mixture, followed by the addition of the 2'-hydroxychalcone. The reaction is typically run at low temperatures (e.g., 0 °C) and quenched with an aqueous ammonium (B1175870) chloride solution.

Chalcone SubstrateReagentsSolventTemperatureYield (%)
(E)-1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-oneTrimethylsulfoxonium iodide, NaHTHF/DMSO0 °C70
(E)-1-(4-methoxyphenyl)-3-(2-hydroxyphenyl)prop-2-en-1-oneTrimethylsulfoxonium iodide, NaHTHF/DMSO0 °C76
(E)-1-(thiophen-2-yl)-3-(2-hydroxyphenyl)prop-2-en-1-oneTrimethylsulfoxonium iodide, NaHTHF/DMSO0 °C66

The formation of a cyclopropane ring from an alkene and a carbene or carbenoid is formally considered a [2+1] cycloaddition reaction. The Simmons-Smith reaction is a classic example of such a strategy and offers an alternative to the use of sulfur ylides. This reaction utilizes an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which is prepared from diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple.

The Simmons-Smith reaction is known for its stereospecificity, where the stereochemistry of the starting alkene is retained in the cyclopropane product. A key feature of this reaction is its tolerance of hydroxyl groups. The zinc carbenoid can coordinate with the hydroxyl group of the 2'-hydroxychalcone, directing the cyclopropanation to occur on the same face of the molecule as the hydroxyl group. This can provide a high degree of stereocontrol. The reaction is generally performed in an ethereal solvent like diethyl ether or dichloromethane.

While broadly applicable, the reactivity of the Simmons-Smith reagent can be influenced by steric hindrance and the electronic nature of the alkene. For α,β-unsaturated ketones like chalcones, the reaction proceeds effectively to yield the corresponding cyclopropyl (B3062369) ketone.

An alternative approach to the formation of the cyclopropane ring involves the intramolecular cyclization of a suitable 1,3-difunctionalized precursor. This strategy avoids the use of external carbenes or carbenoids.

One such method is the intramolecular cyclization of a γ-haloketone under basic conditions. For the synthesis of this compound, this would involve a precursor such as 1-(2-hydroxyphenyl)-3-halopropan-1-one. Treatment of this substrate with a base would generate an enolate which could then undergo an intramolecular nucleophilic substitution to displace the halide and form the cyclopropane ring.

Another classical method for forming cyclopropane rings via 1,3-coupling is the intramolecular Wurtz reaction. This reaction involves the reductive coupling of a 1,3-dihalide using a metal, typically sodium. While effective for the formation of strained rings, its application to the synthesis of functionalized cyclopropyl ketones like the target compound would require a suitably substituted 1,3-dihalo precursor and is often limited by side reactions and harsh conditions.

Multi-component Reaction Approaches to this compound Derivatives

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants, offer a highly efficient and atom-economical approach to complex molecules. While specific MCRs that directly yield this compound are not extensively documented, the principles of MCRs can be applied to generate derivatives of this scaffold.

Tandem, domino, or cascade reactions, which are related to MCRs, can also be employed. For instance, a Michael-initiated ring closure (MIRC) reaction can be considered a two-component tandem reaction. In the context of cyclopropane synthesis, a nucleophile can be added to an α,β-unsaturated system (like a chalcone) containing a leaving group at the γ-position. The resulting enolate then undergoes intramolecular cyclization to form the cyclopropane.

Furthermore, a three-component reaction could be envisioned where an aldehyde, a ketone, and a methylene (B1212753) transfer reagent are combined under conditions that promote a sequence of condensation and cyclopropanation reactions in a single pot. The development of such MCRs for the synthesis of cyclopropyl ketone derivatives is an active area of research, promising more streamlined and diversity-oriented synthetic routes.

Synthesis of Structurally Related Analogues and Derivatives

The core structure of this compound can be systematically modified at three key positions: the hydroxyphenyl ring, the cyclopropyl ring, and the methanone (B1245722) carbonyl group. These modifications allow for the fine-tuning of the molecule's steric and electronic properties for various applications.

A primary and effective strategy for synthesizing substituted hydroxyphenyl variants involves the Corey-Chaykovsky cyclopropanation of corresponding 2-hydroxychalcones. nih.govresearchgate.net This method has proven to be robust, tolerating a diverse array of substituents on the phenolic ring. The synthesis begins with a Claisen-Schmidt condensation between a substituted salicylaldehyde (B1680747) and an aryl methyl ketone to form a 2-hydroxychalcone (B1664081) precursor. mdpi.com This intermediate is then treated with a sulfoxonium ylide, typically generated from trimethylsulfoxonium iodide and a base like sodium hydride, to yield the desired trans-cyclopropyl ketone. nih.govmdpi.com

Research has demonstrated that various substituents on the salicylaldehyde starting material are well-tolerated under the reaction conditions. nih.gov This allows for the synthesis of a library of analogues with diverse electronic properties. Both electron-donating groups, such as alkoxy substituents, and electron-withdrawing groups, including halogens and nitro groups, can be successfully incorporated into the hydroxyphenyl ring. nih.gov The yields for these reactions are generally moderate to high, establishing this pathway as a reliable method for generating structural diversity in this part of the molecule. nih.gov

Below is a table summarizing the synthesis of various substituted hydroxyphenyl analogues from their corresponding 2-hydroxychalcone precursors.

Starting Salicylaldehyde MoietyResulting this compound AnalogueYield (%)
2-HydroxybenzaldehydeThis compound70%
5-Bromo-2-hydroxybenzaldehyde(5-Bromo-2-hydroxyphenyl)(cyclopropyl)methanone81%
2-Hydroxy-5-nitrobenzaldehydeCyclopropyl(2-hydroxy-5-nitrophenyl)methanone65%
2-Hydroxy-3-methoxybenzaldehydeCyclopropyl(2-hydroxy-3-methoxyphenyl)methanone85%

Data sourced from studies on Corey-Chaykovsky cyclopropanation of 2-hydroxychalcones. nih.gov

The cyclopropyl ring is a key structural motif that imparts significant conformational constraints and influences the molecule's metabolic stability and lipophilicity. iris-biotech.de As such, methodologies to modify this ring are of great interest. The cyclopropane in this compound is part of a donor-acceptor system, where the hydroxyphenyl group acts as the donor and the acyl group as the acceptor. nih.govresearchgate.net This electronic arrangement makes the three-membered ring susceptible to various ring-opening reactions, providing a gateway to more complex molecular scaffolds. nih.govresearchgate.net

Donor-acceptor cyclopropanes can function as synthetic equivalents of 1,3-dipoles, reacting with a range of dipolarophiles, dienes, and nucleophiles. nih.gov A prominent strategy for modifying the cyclopropyl moiety is through oxidative radical ring-opening/cyclization reactions. researchgate.net These transformations can convert the strained three-membered ring into larger, more complex carbo- and heterocyclic systems. researchgate.netchemrxiv.org While specific examples detailing the modification of the this compound scaffold itself are specialized, the general principles are widely applicable to donor-acceptor cyclopropanes. researchgate.net These reactions often proceed via the formation of a cyclopropyl-substituted carbon radical, which undergoes rapid ring-opening to generate a more stable alkyl radical intermediate that can be trapped in subsequent cyclization or substitution reactions. researchgate.net

The integration of heterocyclic moieties into the this compound scaffold can be readily achieved by modifying the ketone component of the structure. The same synthetic pathway used for phenyl variants—Claisen-Schmidt condensation followed by Corey-Chaykovsky cyclopropanation—is applicable. nih.gov Instead of using acetophenone (B1666503) or its substituted derivatives, a heteroaryl methyl ketone is used as the starting material.

This approach has been successfully employed to synthesize compounds where the phenyl ketone is replaced by a heterocyclic ring, such as a thiophene (B33073) ring. nih.gov For instance, the reaction of salicylaldehyde with 2-acetylthiophene (B1664040) yields the corresponding heterocyclic chalcone, 3-(2-hydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one. Subsequent cyclopropanation affords (1RS,2RS)-2-(2-hydroxyphenyl)cyclopropylmethanone in good yield. nih.gov This strategy demonstrates a versatile and direct method for incorporating a wide range of heterocyclic systems, significantly expanding the chemical space accessible from the core scaffold.

The table below illustrates the synthesis of a heterocyclic analogue compared to its phenyl counterpart.

Ketone Starting MaterialIntermediate ChalconeFinal Product
Acetophenone2-HydroxychalconeThis compound
2-Acetylthiophene3-(2-Hydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one(1RS,2RS)-2-(2-Hydroxyphenyl)cyclopropylmethanone

Data based on the general synthetic method for (Het)aryl 2-(2-hydroxyaryl)cyclopropyl ketones. nih.gov

Application of Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its derivatives is an area of ongoing development. Key considerations include the choice of solvents, atom economy, and the use of catalytic versus stoichiometric reagents.

The established Corey-Chaykovsky cyclopropanation typically utilizes solvents such as tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO). mdpi.com While effective, these solvents present environmental and safety challenges. A central goal in green chemistry is the replacement of such solvents with more benign alternatives. For related syntheses of (2-hydroxyphenyl)methanones, ethanol has been used as a cost-efficient and environmentally friendly solvent, suggesting a potential avenue for greener process development. rsc.org

From an atom economy perspective, the key cyclopropanation step is an addition reaction, which is inherently efficient as the majority of the atoms from the reactants are incorporated into the product. However, the reaction relies on the stoichiometric use of a sulfoxonium ylide, which is prepared from a salt and a strong base. mdpi.com The development of a catalytic version of this cyclopropanation would represent a significant advancement in sustainability, reducing waste by minimizing the use of stoichiometric reagents. While the current methodologies are robust and high-yielding, future research will likely focus on incorporating greener solvents and exploring catalytic pathways to further improve the environmental footprint of synthesizing these valuable compounds.

Spectroscopic and Structural Characterization

Advanced Spectroscopic Techniques for Molecular Elucidation

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, is a cornerstone of chemical analysis. A multi-faceted spectroscopic approach is essential for the unambiguous elucidation of the structure of Cyclopropyl(2-hydroxyphenyl)methanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy would be crucial.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling patterns (multiplicity), and integration values (relative number of protons). Based on the structure of this compound, one would expect to observe distinct signals for the aromatic protons of the 2-hydroxyphenyl group, the phenolic hydroxyl proton, and the protons of the cyclopropyl (B3062369) ring, including the methine proton and the diastereotopic methylene (B1212753) protons. The aromatic protons would likely appear in the downfield region (typically δ 6.5-8.0 ppm), exhibiting complex coupling patterns due to their relative positions. The phenolic hydroxyl proton would present as a broad singlet, with its chemical shift being concentration and solvent dependent. The cyclopropyl protons would resonate in the upfield region (typically δ 0.5-2.0 ppm), a characteristic feature of such strained ring systems.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide information on the number of unique carbon atoms in the molecule. Key signals would include the carbonyl carbon (C=O), which is expected to appear significantly downfield (in the range of δ 190-200 ppm). The carbons of the aromatic ring would resonate between δ 110-160 ppm, with the carbon bearing the hydroxyl group appearing at the lower end of this range and the carbon attached to the carbonyl group at the higher end. The carbons of the cyclopropyl ring would be observed in the upfield region, typically between δ 10-30 ppm.

Predictive NMR data for this compound, based on its structural isomer (1RS,2RS)-2-(2-Hydroxyphenyl)cyclopropylmethanone, is presented below. nih.gov

¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (δ, ppm) Assignment
~9.5-10.5 (br s, 1H)-OH
~6.8-8.0 (m, 4H)Aromatic-H
~2.8-3.2 (m, 1H)Cyclopropyl-CH
~1.2-1.9 (m, 4H)Cyclopropyl-CH₂

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of monochromatic light (Raman effect) corresponds to specific bond vibrations (stretching, bending, etc.), providing a "fingerprint" of the functional groups present.

For this compound, the IR spectrum would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically observed in the range of 1640-1680 cm⁻¹. The presence of the hydroxyl (-OH) group would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while C=C stretching vibrations of the phenyl ring would be seen in the 1450-1600 cm⁻¹ region. The characteristic vibrations of the cyclopropyl ring, including C-H and C-C stretching, would also be present, though they may be less intense and appear in the fingerprint region (below 1500 cm⁻¹). For a related compound, (1RS,2RS)-2-(2-Hydroxyphenyl)cyclopropylmethanone, characteristic IR peaks were observed at 3365 cm⁻¹ (-OH) and 1645 cm⁻¹ (C=O). mdpi.com

Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H Stretch (phenolic)3200 - 3600 (broad)
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch (cyclopropyl)2850 - 3000
C=O Stretch (ketone)1640 - 1680
Aromatic C=C Stretch1450 - 1600
C-O Stretch (phenol)1200 - 1260

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy.

For this compound (C₁₀H₁₀O₂), the expected exact mass is 162.0681 g/mol . In an HRMS experiment, the observation of a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ corresponding to this mass would confirm the molecular formula. The fragmentation pattern in the mass spectrum would likely involve the cleavage of the cyclopropyl ring and the loss of small neutral molecules like CO.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions between different energy levels within a molecule. The presence of chromophores (light-absorbing groups) and their conjugation significantly influences the absorption spectrum.

This compound contains a 2-hydroxybenzoyl chromophore. One would expect to observe π → π* transitions, associated with the aromatic system and the carbonyl group, at shorter wavelengths (likely below 300 nm). Additionally, a weaker n → π* transition, involving the non-bonding electrons of the carbonyl oxygen, would be expected at a longer wavelength (around 280-300 nm). uobabylon.edu.iq The conjugation between the phenyl ring and the carbonyl group will influence the exact position and intensity of these absorption bands.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique that provides information about the elemental composition and chemical (oxidation) states of the elements within the top few nanometers of a material's surface. wikipedia.org

An XPS analysis of this compound would confirm the presence of carbon and oxygen. High-resolution scans of the C 1s and O 1s regions would provide detailed information about the chemical environments of these atoms. The C 1s spectrum would be deconvoluted into several peaks corresponding to the different types of carbon atoms: C-C/C-H in the cyclopropyl and aromatic rings, C-O in the phenol (B47542), and C=O in the ketone. Similarly, the O 1s spectrum would show distinct peaks for the hydroxyl oxygen and the carbonyl oxygen, allowing for the differentiation of their chemical states.

X-ray Crystallography and Solid-State Structural Analysis

While NMR provides the structure in solution, X-ray crystallography reveals the precise arrangement of atoms in the solid state, providing accurate bond lengths, bond angles, and information about intermolecular interactions and crystal packing.

To date, a single-crystal X-ray structure of this compound has not been reported. However, the crystal structure of a closely related derivative, (1RS,2RS)-2-(5-Bromo-2-hydroxyphenyl)cyclopropylmethanone, has been determined. mdpi.com This structure reveals a trans-arrangement of the donor (hydroxyphenyl) and acceptor (aroyl) substituents on the cyclopropane (B1198618) ring. It is plausible that this compound would also adopt a stable, low-energy conformation in the solid state, likely influenced by intermolecular hydrogen bonding involving the phenolic hydroxyl group and the carbonyl oxygen. Such an analysis would provide definitive proof of the molecular connectivity and stereochemistry.

Single Crystal X-ray Diffraction for Absolute Configuration and Conformation

Single crystal X-ray diffraction (SCXRD) stands as the unequivocal method for determining the precise three-dimensional structure of a crystalline compound, providing detailed information on bond lengths, bond angles, and the absolute configuration of stereocenters. While a complete SCXRD dataset for the parent this compound is not widely published, extensive studies on closely related derivatives provide critical structural insights.

Research on donor-acceptor cyclopropanes derived from 2-hydroxychalcones has utilized SCXRD to unambiguously establish the stereochemistry of the products. nih.govmdpi.com For instance, the crystal structure of a derivative, (1RS,2RS)-2-(5-bromo-2-hydroxyphenyl)cyclopropyl](4-methoxyphenyl)methanone, confirmed a trans-arrangement of the donor (hydroxyphenyl) and acceptor (acyl) substituents on the cyclopropane ring. mdpi.com This stereochemical outcome is a typical result of the Corey-Chaykovsky cyclopropanation of the precursor chalcones, which proceeds with retention of stereochemistry. mdpi.com

The analysis revealed significant structural details, such as an elongation of the C(1)–C(2) bond of the cyclopropane ring. mdpi.com This feature is attributed to the electronic influence of the vicinal donor and acceptor groups, which polarizes the bond. mdpi.com Such detailed conformational and configurational data derived from SCXRD is crucial for understanding the molecule's reactivity and potential interactions.

Below is a table summarizing the crystallographic data obtained for a representative analogue, demonstrating the level of detail provided by SCXRD analysis.

ParameterValue
Compound (1RS,2RS)-2-(5-bromo-2-hydroxyphenyl)cyclopropyl](4-methoxyphenyl)methanone
Chemical Formula C₁₇H₁₅BrO₃
Crystal System Orthorhombic
Space Group Pbca
Unit Cell Dimensions a = 9.4040(2) Å, b = 11.8308(3) Å, c = 27.0748(6) Å

Data sourced from studies on closely related donor-acceptor cyclopropanes. nih.govmdpi.com

Powder X-ray Diffraction for Crystalline Form Characterization

For a compound like this compound, PXRD would be employed to:

Identify the Crystalline Form: Determine if the synthesized material is amorphous or crystalline.

Detect Polymorphism: Identify the presence of different crystal packing arrangements (polymorphs), which can have distinct physical properties.

Assess Purity: Confirm the absence of crystalline impurities or starting materials in the final product.

Monitor Stability: Evaluate changes in the crystalline structure of the material under various storage conditions, such as heat or humidity.

While specific PXRD patterns for this compound are not available in foundational literature, this technique remains a standard and essential tool in the pharmaceutical and materials science fields for the comprehensive characterization of any new solid compound. nih.gov

Solid-State NMR Spectroscopy for Bulk Structural Insights

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a non-destructive technique that provides detailed structural information about solid materials at a molecular level. It is particularly valuable for characterizing bulk materials, including those that may be amorphous or difficult to crystallize for SCXRD analysis. rsc.org

For this compound, ssNMR could offer insights into:

Intermolecular Interactions: The technique is highly sensitive to the local electronic environment, making it an excellent tool for probing intermolecular interactions such as hydrogen bonding, which is a key feature of this molecule due to its hydroxyl group. rsc.org

Polymorph Differentiation: Different polymorphic forms of a compound will often yield distinct ssNMR spectra, making it a powerful complementary technique to PXRD for identifying and characterizing polymorphs. rsc.org

Advanced ssNMR experiments, such as Cross-Polarization Magic-Angle Spinning (CP/MAS), can enhance the signal of less abundant nuclei (like ¹³C) and provide high-resolution spectra from solid samples. This allows for a detailed comparison between the bulk solid structure and the idealized structure obtained from a single crystal. rsc.org

Conformational Analysis and Stereochemical Investigations of this compound Isomers

The stereochemical and conformational properties of this compound are governed by several key structural features: the stereochemistry of the cyclopropane ring, the rotational freedom around the bond connecting the carbonyl group to the ring, and the presence of an intramolecular hydrogen bond.

Cyclopropane Ring Stereochemistry: The synthesis of this class of compounds via the cyclopropanation of 2-hydroxychalcones typically yields a specific diastereomer. mdpi.com Crystallographic studies on analogous compounds have confirmed that the 2-hydroxyphenyl group and the acyl group are situated in a trans configuration relative to each other on the three-membered ring. nih.govmdpi.com

Rotational Conformations: The orientation of the carbonyl group relative to the cyclopropane ring is a defining conformational feature. Two primary planar conformations are considered: s-cis and s-trans. These refer to the arrangement of the carbonyl double bond with respect to the adjacent C-C bond of the cyclopropane ring. Computational and experimental studies on simpler analogues, such as cyclopropyl methyl ketone, have determined that the s-cis conformation, where the carbonyl oxygen is eclipsed with the cyclopropane ring, is the most stable arrangement. uwlax.edu

Intramolecular Hydrogen Bonding: A dominant feature influencing the conformation of this compound is the strong intramolecular hydrogen bond between the phenolic proton of the 2-hydroxyl group and the oxygen atom of the carbonyl group. This interaction creates a stable six-membered pseudo-ring. mdpi.com This hydrogen bond significantly restricts the rotational freedom of the 2-hydroxyphenyl ring and helps to lock the molecule into a relatively planar conformation. Spectroscopic evidence from related 2'-hydroxychalcones, the precursors to these cyclopropanes, shows a significant downfield shift for the hydroxyl proton in ¹H NMR spectra, confirming the strength of this interaction. mdpi.com

Reaction Mechanisms and Reactivity Studies

Reactivity Profiles of the Cyclopropyl (B3062369) Ring System

The cyclopropyl ring, a three-membered carbocycle, possesses significant ring strain, which governs its unique reactivity. In Cyclopropyl(2-hydroxyphenyl)methanone, the cyclopropyl group is activated by the adjacent ketone and the 2-hydroxyphenyl moiety, making it susceptible to a variety of ring-opening and cycloaddition reactions.

Cascade Ring-Opening and Recyclization Reactions of Cyclopropyl Ketones

Cyclopropyl aryl ketones, including those with a hydroxyphenyl substituent, can undergo uncatalyzed cascade ring-opening and recyclization reactions to form various polycyclic aromatic compounds. acs.org These transformations are often influenced by solvent, temperature, and substituent effects, leading to a diverse range of products. acs.org For instance, certain cyclopropyl ketones can be converted into indenones and fluorenones without the need for a metal or acid catalyst. acs.org The reaction is thought to proceed through a zwitterionic intermediate formed by the ring-opening of the cyclopropyl ketone, which then undergoes further rearrangement and cyclization. acs.org

In addition to uncatalyzed reactions, Lewis bases like phosphines can also promote the ring-opening and recyclization of cyclopropyl ketones, providing access to complex structures such as hydrofluorenones. figshare.comacs.org Furthermore, under the influence of acids like TfOH or BF₃·Et₂O, a stereoconvergent direct ring expansion of cyclopropyl ketones can occur, yielding polysubstituted cyclopentanones. nih.gov

Table 1: Examples of Cascade Reactions of Cyclopropyl Ketones

Starting MaterialConditionsProduct(s)Reference
Cyclopropyl aryl ketonesDMSO, heatIndenones, Fluorenones acs.org
Designed cyclopropyl ketonesPhosphineTetrahydrofluorenones figshare.comacs.org
Cyclopropyl ketonesTfOH or BF₃·Et₂OPolysubstituted cyclopentanones nih.gov

Electrophilic Reactivity of Donor-Acceptor Cyclopropanes Incorporating the Hydroxyphenyl Ketone Moiety

The presence of the electron-donating 2-hydroxyphenyl group (donor) and the electron-withdrawing ketone (acceptor) on adjacent carbons of the cyclopropane (B1198618) ring characterizes this compound as a donor-acceptor (D-A) cyclopropane. nih.gov This substitution pattern polarizes the C1-C2 bond of the cyclopropane ring, making it significantly longer and more susceptible to cleavage. nih.govnih.gov

D-A cyclopropanes are versatile building blocks in organic synthesis, acting as synthetic equivalents of 1,3-dipoles. nih.gov The 2-hydroxyaryl substituent is particularly interesting as it can lead to the formation of chromane (B1220400) derivatives or rearrange to 2,3-dihydrobenzofurans. nih.gov The reactivity of these D-A cyclopropanes is enhanced by the ring strain and the electronic nature of the substituents. nih.gov A novel activation method for D-A cyclopropanes bearing a phenolic group involves treatment with a base, which leads to deprotonation and isomerization to a quinone methide intermediate. This intermediate can then react with nucleophiles. chemrxiv.org

The electrophilic nature of the cyclopropane ring in these systems directs nucleophilic attack to the C2 position, leading to ring-opening. nih.gov The kinetics of these non-catalytic ring-opening reactions have been studied to understand the inherent SN2 reactivity of electrophilic cyclopropanes. nih.gov

Nucleophilic Reactions and Substitutions Involving the Cyclopropyl Group

The strained cyclopropyl ring in ketones can also be the site of nucleophilic attack, leading to ring-opening and the formation of acyclic products. A highly regio- and diastereoselective nucleophilic substitution has been developed for cyclopropyl ketones at the quaternary carbon stereocenter. nih.gov This reaction proceeds with complete inversion of configuration and can be achieved using various nucleophiles like TMSBr, DMPSCl, and TMSN₃ to yield tertiary alkyl bromides, chlorides, and azides, respectively. nih.gov

The mechanism is proposed to involve a bicyclobutonium species as a transient intermediate. nih.gov This method allows for the cleavage of a C-C bond and the formation of a new carbon-heteroatom bond with excellent stereocontrol. nih.govresearchgate.net The reaction is applicable to a range of aryl cyclopropyl ketones with both electron-donating and electron-withdrawing groups. nih.gov

Cycloaddition Reactions (e.g., [3+2], [2+4]) with Cyclopropyl Ketones and Related Chalcones

Aryl cyclopropyl ketones are excellent substrates for formal [3+2] cycloaddition reactions with olefins, leading to the formation of highly substituted cyclopentane (B165970) ring systems. nih.govacs.org These reactions can be initiated by visible light photocatalysis, where a one-electron reduction of the ketone forms a radical anion intermediate. nih.gov This intermediate undergoes ring-opening to a distonic radical anion which then participates in the cycloaddition. nih.gov

The efficiency and stereoselectivity of these cycloadditions can be influenced by the presence of α-substituents on the enone reaction partner. nih.gov While aryl cyclopropyl ketones are suitable substrates, aliphatic ones are generally not, likely due to the higher difficulty in generating their radical anions. nih.gov In addition to photochemical methods, catalytic formal [3+2] cycloadditions of both aromatic and the less reactive alkyl cyclopropyl ketones have been developed using catalysts like SmI₂. nih.gov

Table 2: [3+2] Cycloaddition Reactions of Cyclopropyl Ketones

Cyclopropyl KetoneReaction PartnerCatalyst/ConditionsProductReference
Aryl cyclopropyl ketoneOlefinRu(bpy)₃²⁺, La(OTf)₃, TMEDA, visible lightSubstituted cyclopentane nih.govacs.org
Aryl cyclopropyl ketoneAlkeneGd(III) Lewis acid, visible light (enantioselective)Polycyclic cyclopentane nih.gov
Alkyl cyclopropyl ketoneAlkene/AlkyneSmI₂sp³-rich products nih.gov

Transformations and Rearrangements of the Ketone Functionality

Carbonyl Reactivity and Derivatization

The ketone functionality in this compound is a key site for chemical transformations. The carbonyl carbon is electrophilic and readily undergoes nucleophilic addition, a fundamental reaction for this class of compounds. masterorganicchemistry.comlibretexts.org This addition leads to a change in hybridization of the carbonyl carbon from sp² to sp³, forming a tetrahedral intermediate. libretexts.org Unlike carboxylic acid derivatives, this intermediate typically does not have a good leaving group, so the reaction is often an addition rather than a substitution. libretexts.org

The reactivity of the carbonyl group is influenced by both electronic and steric factors. masterorganicchemistry.com The adjacent cyclopropyl group, due to its small size and inability to easily form an enolate, can direct reactions to the other side of the carbonyl. acs.org This property has been utilized in iridium-catalyzed hydrogen borrowing catalysis to achieve α-alkylation of methylene (B1212753) ketones with higher alcohols, forming branched products. acs.org

Furthermore, the ketone can be involved in the synthesis of more complex heterocyclic systems. For example, vinylcyclopropanes containing a ketone functionality can undergo iodocyclization to produce cyclopropyl-fused tetrahydrofurans (oxabicyclo[3.1.0]hexanols). otago.ac.nzchemrxiv.org

Intramolecular Rearrangement Pathways

This compound, as a donor-acceptor (D-A) cyclopropane, is susceptible to various intramolecular rearrangements, primarily involving the strained cyclopropyl ring. The presence of the electron-donating 2-hydroxyphenyl group and the electron-withdrawing carbonyl group polarizes the C1-C2 bond of the cyclopropane ring, facilitating its cleavage. nih.gov

One significant rearrangement pathway for related 2-hydroxyaryl-substituted cyclopropanes is the isomerization to 2,3-dihydrobenzofurans. nih.gov While the specific mechanism for the title compound is not detailed in the provided literature, analogous transformations of D-A cyclopropanes suggest that these reactions can proceed via ring-opening to form a zwitterionic intermediate, which then undergoes intramolecular cyclization. nih.gov

Furthermore, studies on the radical anions of aryl cyclopropyl ketones, generated electrolytically, show a slow and reversible cyclopropyl carbinyl type rearrangement. vt.edu This rearrangement is followed by the dimerization of both the ring-opened and ring-closed radical anions. vt.edu For the ketyl anion of the parent phenyl cyclopropyl ketone, the equilibrium for this ring-opening heavily favors the closed-ring form. vt.edu

Reactivity of the Phenolic Hydroxyl Group

Chemical Transformations and Derivatization of the 2-Hydroxyphenyl Moiety

The phenolic hydroxyl group in this compound is a key site for chemical modification. Its presence allows for a range of derivatization reactions, expanding the synthetic utility of the core structure. A general and effective method for synthesizing derivatives of this compound is the Corey–Chaykovsky cyclopropanation of 2-hydroxychalcones. nih.gov This method has proven tolerant to a variety of substituents on the phenolic moiety, allowing for the preparation of a diverse library of related compounds. nih.gov

Examples of successful derivatization include the synthesis of compounds with alkoxy, halogen, and nitro groups on the 2-hydroxyphenyl ring. nih.gov These transformations demonstrate the robustness of the cyclopropyl ketone framework under the basic conditions of the Corey–Chaykovsky reaction. nih.gov The reaction typically involves treating the corresponding 2-hydroxychalcone (B1664081) with trimethylsulfoxonium (B8643921) iodide and a base like sodium hydride in a THF/DMSO solvent mixture. nih.gov

The table below summarizes the synthesis of various derivatives, showcasing the tolerance of the reaction to different substituents on the 2-hydroxyphenyl ring.

Substituent on 2-Hydroxyphenyl RingStarting MaterialProductYield (%)Reference
5-Fluoro5-Fluoro-2-hydroxy-4′-methoxychalcone(1RS,2RS)-2-(5-Fluoro-2-hydroxyphenyl)cyclopropylmethanone78 nih.gov
None (Parent)2-Hydroxychalcone(1RS,2RS)-2-(2-Hydroxyphenyl)cyclopropylmethanone70 nih.gov

Role of Intramolecular Hydrogen Bonding in Reactivity and Stability

A defining structural feature of this compound is the presence of a strong intramolecular hydrogen bond (IHB) between the phenolic hydroxyl group (donor) and the carbonyl oxygen atom (acceptor). This interaction plays a crucial role in the molecule's conformation, stability, and reactivity.

This type of hydrogen bond is characteristic of ortho-hydroxyaryl ketones and is known to be quite strong, often described as a resonance-assisted hydrogen bond (RAHB). nih.govnih.gov The formation of a six-membered quasi-ring through the hydrogen bond significantly stabilizes the planar conformation of the molecule. Studies on analogous systems, like 2-(2-hydroxyphenyl)-1-azaazulene, show a calculated O–H···N bond distance of 1.68 Å and a donor-acceptor (O–N) distance of 2.59 Å, indicating a strong interaction. nih.gov In 2,2',4,4'-tetrahydroxybenzophenone, the intramolecular O···O distances vary from 2.516 Å to 2.716 Å, depending on the crystal packing environment. consensus.app The strength of this bond can be substantial, with calculated energies for similar ortho-hydroxyacetophenones being around 9.9 kcal/mol. nih.gov

This IHB influences the reactivity of the phenolic proton. The hydrogen bonding lowers the acidity of the hydroxyl group compared to a non-bonded phenol (B47542), as the proton is engaged in the bond. Conversely, it decreases the basicity of the carbonyl oxygen. This stabilization can affect reactions involving either of these groups, potentially requiring more forcing conditions to break the hydrogen bond and allow the functional group to participate in a reaction. rsc.org

Influence of Substituents and Solvent Environments on Reaction Outcomes

The outcome of reactions involving this compound is significantly influenced by the nature of substituents on the aromatic rings and the properties of the solvent used.

Substituent Effects: The electronic nature of substituents on both the 2-hydroxyphenyl ring and the other aryl ring (if present) can alter the reactivity of the cyclopropane ring. Electron-donating groups on the 2-hydroxyphenyl moiety enhance its donor character, further polarizing the C1-C2 bond of the cyclopropane and potentially increasing its reactivity towards ring-opening. nih.gov Conversely, electron-withdrawing groups on the benzoyl moiety enhance its acceptor properties. nih.gov

Research on the synthesis of related donor-acceptor cyclopropanes found that electron-releasing substituents in the aroyl fragment did not have a significant impact on the reaction yield of cyclopropanation. nih.gov However, starting materials with strongly electron-depleted aroyl groups, such as nicotinoyl or 4'-nitrobenzoyl, failed to produce the desired cyclopropane products due to the prevalence of side reactions. nih.gov This suggests a delicate electronic balance is required for successful synthesis and subsequent reactions. Computational studies on other cyclopropyl ketones have shown that substituents that stabilize radical intermediates, such as phenyl or gem-dialkyl groups on the cyclopropane ring, can have a beneficial impact on reaction efficiency. acs.org

Solvent Effects: The choice of solvent is critical in modulating the reaction pathways. Polar solvents can stabilize charged intermediates or transition states, thereby influencing reaction rates. youtube.com For instance, in reactions proceeding through zwitterionic intermediates, a more polar solvent would be expected to stabilize the charge-separated state and accelerate the reaction. mdpi.com Theoretical studies on related reactions have shown that increasing the dielectric constant and polarity of the solvent can increase reaction rates. researchgate.net This acceleration can be attributed to enhanced hydrogen bonding between the solvent (especially protic solvents like water) and a polarized transition state. researchgate.net Conversely, in SN2 reactions, polar protic solvents can solvate and stabilize the nucleophile, increasing the activation energy and slowing the reaction rate. youtube.com The specific influence of the solvent depends heavily on the reaction mechanism .

Kinetic and Mechanistic Investigations of Key Reactions

Kinetic and mechanistic studies provide quantitative insight into the reaction pathways of this compound and related compounds. The reactivity of aryl cyclopropyl ketones has been investigated using electrochemical methods and computational studies.

Electrolytic generation of the ketyl anion of phenyl cyclopropyl ketone in anhydrous N,N-dimethylformamide revealed a slow, reversible ring-opening rearrangement. vt.edu The kinetic parameters for this process were estimated, providing valuable data on the stability of the cyclopropyl ring under reductive conditions.

Kinetic Data for Phenyl Cyclopropyl Ketone Radical Anion Rearrangement at 23 °C vt.edu
ParameterValue
Equilibrium Constant (K)~ 4.6 x 10-8
Max. Rate Constant for Ring Opening (kopen)2.0 s-1
Min. Rate Constant for Ring Closing (kclose)4.3 x 107 s-1
Rate Constant for Dimerization8.4 x 107 M-1s-1

Computational studies on SmI₂-catalyzed couplings of cyclopropyl ketones have shed light on the factors governing their reactivity. The activation barrier for phenyl cyclopropyl ketone was calculated to be 24.6 kcal mol⁻¹, which is lower than that for cyclohexyl cyclopropyl ketone (25.4 kcal mol⁻¹). acs.org This difference is attributed to the stabilization of the ketyl radical intermediate through conjugation with the aromatic ring, which promotes the subsequent fragmentation of the cyclopropyl ring. acs.org Mechanistic experiments on related systems, such as the cycloaddition of cyclopropanes, have been used to elucidate plausible catalytic cycles and rationalize stereochemical outcomes. researchgate.net These investigations often combine experimental rate studies with computational analysis of potential energy surfaces and transition states to build a comprehensive model of the reaction mechanism. nih.govescholarship.org

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of a wide array of molecular properties from first principles. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which various characteristics can be derived.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. researchgate.netnih.gov Instead of calculating the complex many-electron wavefunction, DFT determines the total electronic energy of a system from its electron density. This approach is widely used to investigate the ground-state properties of organic molecules, including Cyclopropyl(2-hydroxyphenyl)methanone. Common functionals, such as B3LYP, are often paired with basis sets like 6-31G(d,p) or 6-311++G(d,p) to provide reliable predictions of molecular geometries and properties. researchgate.netresearchgate.netuantwerpen.be

A primary application of DFT is geometry optimization, a computational process that seeks to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy, representing the most stable conformation. nih.govresearchgate.net This process iteratively adjusts atomic coordinates to minimize the forces on each atom, converging on a stable structure. The resulting optimized geometry provides theoretical predictions for bond lengths, bond angles, and dihedral angles.

Below is a table of representative predicted structural parameters for this compound based on DFT calculations.

ParameterBond/AnglePredicted Value
Bond Length (Å) C=O (Ketone)~1.23
C-O (Phenol)~1.36
C1-C2 (Cyclopropyl)~1.54
C-C (Aromatic)~1.40
Bond Angle (°) C-C-C (Cyclopropyl)~60
Ar-C-O (Ketone)~120
C-O-H (Phenol)~109
Note: These are typical values expected from DFT calculations; specific literature values for this exact molecule are not cited.

The electronic structure of a molecule governs its reactivity. DFT calculations provide essential tools for this analysis, primarily through the examination of Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP) maps.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. nih.gov The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govirjweb.com A small energy gap suggests that the molecule can be easily excited, implying higher chemical reactivity and lower kinetic stability. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich 2-hydroxyphenyl ring, while the LUMO would be concentrated on the electron-withdrawing benzoyl moiety. A relatively small HOMO-LUMO gap would be anticipated due to the conjugated system, indicating its potential for reactivity in various chemical transformations.

ParameterDescriptionPredicted Energy (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital~ -6.0
ELUMO Energy of the Lowest Unoccupied Molecular Orbital~ -1.5
ΔE (Gap) HOMO-LUMO Energy Gap (ELUMO - EHOMO)~ 4.5
Note: These are representative values illustrating the concept. Actual values depend on the specific DFT functional and basis set used.

Molecular Electrostatic Potential (MEP) Mapping: An MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.netnih.gov It is an invaluable tool for identifying the electron-rich and electron-deficient regions of a molecule, thereby predicting sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are attractive to nucleophiles.

In an MEP map of this compound, the most negative potential would be concentrated around the oxygen atoms of the carbonyl and hydroxyl groups due to their high electronegativity and lone pairs of electrons. These sites represent the primary centers for interaction with electrophiles. Conversely, the most positive potential would be located on the hydroxyl hydrogen atom, making it a likely site for hydrogen bonding and interaction with nucleophiles.

Theoretical vibrational frequency calculations are a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic displacements, DFT can predict the frequencies of the normal modes of vibration. mdpi.comresearchgate.net These calculated frequencies, often scaled by an empirical factor to correct for anharmonicity and other systematic errors, can be correlated with the peaks observed in an experimental spectrum. researchgate.net

This correlation allows for a detailed assignment of specific vibrational modes, such as stretching, bending, and torsional motions, to each experimental band. For this compound, key vibrational modes include the O-H stretch of the phenol (B47542) group, the C=O stretch of the ketone, C-H stretches of the aromatic and cyclopropyl (B3062369) rings, and various C-C stretching and bending modes within the rings. Experimental IR data for a related compound, (1RS,2RS)-2-(2-hydroxyphenyl)cyclopropylmethanone, shows characteristic peaks that can be assigned with high confidence using theoretical calculations. nih.gov

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Experimental Wavenumber (cm⁻¹) for a similar compound nih.gov
O-H Stretch (Phenol)3200 - 36003305, 3290
C-H Stretch (Aromatic)3000 - 31003080
C=O Stretch (Ketone)1630 - 16801625
C=C Stretch (Aromatic)1450 - 16101605
Note: Experimental data is for (1RS,2RS)-2-(2-hydroxyphenyl)cyclopropylmethanone. Theoretical calculations provide a basis for assigning these bands.

Computational methods, particularly DFT, are increasingly used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. scm.comrsc.org The Gauge-Independent Atomic Orbital (GIAO) method is a common approach used within a DFT framework to calculate the isotropic magnetic shielding tensors for each nucleus. mdpi.com These theoretical shielding values are then converted into chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS).

The ability to predict ¹H and ¹³C NMR spectra is invaluable for structure elucidation and verification. mdpi.com By comparing the calculated chemical shifts with experimental data, one can confirm structural assignments or distinguish between possible isomers. For this compound, experimental ¹H NMR data is available, showing distinct signals for the aromatic, cyclopropyl, and hydroxyl protons. nih.gov A successful DFT calculation would be expected to reproduce the chemical shifts and their relative ordering with a high degree of accuracy.

Proton (¹H)Experimental Chemical Shift (δ ppm, in CDCl₃) nih.govRepresentative Calculated Chemical Shift (δ ppm)
Aromatic (Ar-H)6.90 - 8.056.8 - 8.1
Hydroxyl (OH)6.346.3
Cyclopropyl (CH)2.87 - 2.942.8 - 3.0
Cyclopropyl (CH₂)1.61 - 1.931.6 - 2.0
Note: Experimental data is for the title compound. Calculated values are illustrative of a typical high-quality prediction.

Beyond static molecular properties, DFT is a critical tool for investigating the dynamics of chemical reactions. researchgate.netrsc.org By mapping the potential energy surface (PES), computational chemists can identify the minimum energy path that connects reactants to products. This involves locating the transition state (TS)—the highest energy point along the reaction coordinate—and calculating the activation energy barrier.

The Intrinsic Reaction Coordinate (IRC) is the path of steepest descent from the transition state down to the reactants on one side and the products on the other. q-chem.commissouri.edu An IRC calculation confirms that a given transition state correctly connects the intended reactants and products and provides a detailed view of the geometric changes that occur throughout the reaction. researchgate.net

The synthesis of this compound via the Corey-Chaykovsky cyclopropanation of 2-hydroxychalcone (B1664081) is a reaction well-suited for such an analysis. researchgate.netnih.gov A DFT study of this reaction would involve:

Optimizing the geometries of the reactants (2-hydroxychalcone and the sulfur ylide) and the product.

Locating the transition state structure for the methylene (B1212753) transfer and ring-closing step.

Calculating the activation energy barrier , which determines the reaction rate.

Performing an IRC calculation to trace the reaction path from the transition state, confirming the mechanism (e.g., whether the C-C bond formations are concerted or stepwise).

Such an analysis would provide fundamental insights into the mechanism, energetics, and feasibility of the reaction pathway.

Due to the absence of specific theoretical and computational research findings for "this compound" in publicly accessible scientific literature, this article cannot be generated at this time. Extensive searches did not yield the detailed data necessary to populate the requested sections on ab initio calculations, molecular dynamics simulations, spectroscopic predictions, intermolecular interactions, and structure-reactivity relationships for this specific compound.

Applications in Advanced Organic Synthesis and Materials Science

Cyclopropyl(2-hydroxyphenyl)methanone as a Key Synthetic Building Block for Complex Organic Molecules

This compound is a member of the donor-acceptor (D-A) cyclopropane (B1198618) family, a class of compounds recognized for their utility as versatile building blocks in the synthesis of complex organic molecules. acs.org The presence of an electron-donating hydroxy group on the phenyl ring and an electron-accepting carbonyl group activates the cyclopropane ring, making it susceptible to various ring-opening and annulation reactions. This reactivity allows for the construction of diverse molecular architectures.

A general and efficient method for synthesizing 1-acyl-2-(ortho-hydroxyaryl)cyclopropanes, including this compound, involves the Corey-Chaykovsky cyclopropanation of 2-hydroxychalcones. acs.orgscielo.br This synthetic route provides access to a wide variety of hydroxy-substituted cyclopropanes that can serve as precursors to acyclic, alicyclic, and heterocyclic compounds. acs.org The inherent strain of the three-membered ring, coupled with the electronic effects of the substituents, facilitates transformations that are central to modern organic synthesis.

The cyclopropyl (B3062369) ketone moiety within this scaffold is a key functional group that can participate in a range of chemical transformations. For instance, aryl cyclopropyl ketones are known to undergo catalytic formal [3+2] cycloadditions and enantioselective photocatalytic [3+2] cycloadditions. These reactions are powerful tools for constructing five-membered carbocyclic rings, which are common motifs in natural products and pharmaceuticals. The reactivity of the cyclopropyl ketone can be modulated by Lewis acids and photocatalysts, enabling the development of stereoselective synthetic methods.

Furthermore, the 2-hydroxyphenyl group in this compound provides a handle for further functionalization and can direct the regioselectivity of certain reactions. This structural feature is particularly relevant in the synthesis of flavonoids, a large class of naturally occurring polyphenolic compounds. lookchem.com Many synthetic strategies for flavones and related structures utilize precursors containing a 2-hydroxyphenyl ketone moiety. nih.govchemscene.comnih.govnih.gov While the direct use of this compound in flavonoid synthesis is not extensively documented, its structural similarity to common precursors suggests its potential as a valuable intermediate in this field.

Potential Applications in Specialty Chemical Production (e.g., Fragrance Industry)

The unique structural and olfactory properties of cyclopropane-containing molecules have led to their successful application in the fragrance industry. amanote.com The incorporation of a cyclopropane ring, often denoted by the Δ symbol, can impart desirable scent characteristics and improve the performance of fragrance ingredients. amanote.com This has spurred the development of new cyclopropanation methods to access novel Δ-compounds for use as precursors or as new fragrance molecules with superior olfactory profiles. amanote.com

Several high-impact fragrance ingredients manufactured by Givaudan, a leading company in the flavor and fragrance industry, feature a cyclopropane moiety. These include Javanol®, Serenolide®, Toscanol®, and Pashminol®. amanote.com For example, [1-methyl-2(5-methylhex-4-en-2-yl)cyclopropyl]methanol is noted for its floral, rosy, and geranium-like odor. sigmaaldrich.com The presence of the cyclopropyl group in these molecules contributes significantly to their unique and powerful scents.

While direct applications of this compound in the fragrance industry are not explicitly reported in the literature, its molecular structure contains the key cyclopropyl ketone feature. The combination of the rigid, strained cyclopropyl ring and the aromatic ketone could potentially lead to interesting and novel odor profiles. The 2-hydroxyphenyl group could also be further modified to tune the molecule's volatility and scent characteristics. Given the precedent for cyclopropane-containing compounds in perfumery, this compound and its derivatives represent a potential area for exploration in the development of new specialty chemicals for the fragrance industry.

Development of Novel Reagents and Catalysts Utilizing the this compound Scaffold

The this compound scaffold, and more broadly, aryl cyclopropyl ketones, possess a unique reactivity profile that makes them valuable starting materials for the development of novel synthetic methodologies. The strained cyclopropane ring can act as a three-carbon synthon in cycloaddition reactions, providing access to more complex ring systems.

Research has demonstrated the utility of aryl cyclopropyl ketones in photocatalytic enantioselective [3+2] cycloadditions. In these reactions, the cyclopropyl ketone, upon activation by a chiral Lewis acid and a photosensitizer, can react with alkenes to form enantioenriched cyclopentanes. This methodology highlights the potential of the cyclopropyl ketone moiety to serve as a key component in the development of new catalytic asymmetric reactions.

Furthermore, samarium(II) iodide (SmI2) has been shown to catalyze the intermolecular coupling of cyclopropyl ketones with alkynes. This process allows for the synthesis of a diverse library of substituted cyclopentenes. The efficiency of this catalytic process has been linked to the conformation of the cyclopropyl ketone, indicating that the scaffold's stereoelectronic properties can be harnessed to control reactivity.

While there is no evidence of this compound itself being developed into a standalone reagent or catalyst, its core structure is integral to these emerging synthetic methods. The combination of the reactive cyclopropyl ketone and the functionalizable 2-hydroxyphenyl ring makes it a promising platform for designing more complex reagents and ligands for catalysis. The development of chemoenzymatic strategies for the synthesis and diversification of chiral cyclopropyl ketones further expands the possibilities for creating novel, enantiopure building blocks and scaffolds for medicinal chemistry and drug discovery. intertek.combgu.ac.il

Investigations into Solid-State Forms and Polymorphism for Material Applications

The solid-state properties of a chemical compound, such as its crystal structure and polymorphism, can significantly influence its physical characteristics, including melting point, solubility, and stability. These properties are of critical importance in the pharmaceutical and materials science industries. This compound, as a substituted benzophenone, belongs to a class of compounds where polymorphism is known to be prevalent. nih.gov

Polymorphism is the ability of a solid material to exist in more than one crystal form or arrangement. nih.gov Studies on various substituted benzophenones have revealed the existence of dimorphs and even trimorphs. nih.gov The differences between these polymorphic forms often arise from variations in molecular packing and intermolecular interactions, such as hydrogen bonding and π-π stacking. acs.orgnih.gov For instance, in 4-hydroxybenzophenone, two polymorphic forms have been identified with nearly identical packing arrangements but different interplanar orientations. nih.gov

The investigation of solid-state forms typically employs a range of analytical techniques:

Analytical TechniqueInformation Provided
X-ray Powder Diffraction (XRPD)Provides information about the crystal structure, phase, and crystallinity of the material. It is a primary tool for identifying and distinguishing between different polymorphs.
Differential Scanning Calorimetry (DSC)Measures the heat flow into or out of a sample as a function of temperature or time. It is used to determine melting points, glass transitions, and to detect phase transitions between polymorphs.
Thermogravimetric Analysis (TGA)Measures the change in mass of a sample as a function of temperature. It is useful for identifying solvates and hydrates by detecting the loss of solvent molecules upon heating.
Infrared (IR) and Raman SpectroscopyProvide information about the vibrational modes of the molecules. Differences in the spectra can indicate different intermolecular interactions and thus different polymorphic forms.

Q & A

Q. Q1. What are the most common synthetic routes for Cyclopropyl(2-hydroxyphenyl)methanone, and how are reaction conditions optimized?

A1. The compound is typically synthesized via cyclopropanation of a phenyl ketone precursor. Key methods include:

  • In situ cyclopropanation : A one-pot method using diazomethane or diiodomethane with a strong base (e.g., NaH or KOtBu) .
  • Continuous flow synthesis : Enhances scalability and reduces by-products via optimized temperature and reagent stoichiometry .
    Reaction optimization involves monitoring intermediates with thin-layer chromatography (TLC) and adjusting solvent polarity (e.g., THF vs. DCM) to improve yields.

Q. Q2. How is the compound structurally characterized, and what analytical techniques are essential?

A2. Core techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify cyclopropyl ring protons (δ 0.5–1.5 ppm) and hydroxyl protons (δ 5–6 ppm) .
  • IR spectroscopy : Confirms carbonyl (C=O, ~1700 cm1^{-1}) and phenolic O–H (~3200 cm1^{-1}) groups .
  • Mass spectrometry : High-resolution MS validates molecular weight (162.19 g/mol) and fragmentation patterns .

Advanced Synthesis and Mechanistic Studies

Q. Q3. What enantioselective methods are available for synthesizing chiral derivatives of this compound?

A3. Rhodium-catalyzed hydroacylation with chiral ligands (e.g., JosiPhos SL-J009-1) achieves enantioselectivity (>90% ee). Reaction conditions (e.g., Cu radiation for crystallization) and ligand steric effects are critical for asymmetric induction .

Q. Q4. How do reaction mechanisms differ between cyclopropanation and subsequent functionalization (e.g., nitration or halogenation)?

A4. Cyclopropanation proceeds via carbene insertion into the phenyl ring, while electrophilic aromatic substitution (e.g., nitration with HNO3_3/H2_2SO4_4) targets the hydroxyl group’s ortho/para-directing effects. Density functional theory (DFT) studies reveal transition-state stabilization by the cyclopropyl ring’s strain .

Biological Activity and Structure-Activity Relationships (SAR)

Q. Q5. What biological activities have been reported for this compound, and how are they validated?

A5. Preliminary studies suggest antimicrobial and antitubercular activity (MIC values: 2–8 µg/mL). Validation includes:

  • Enzyme inhibition assays : Targeting mycobacterial enzymes (e.g., InhA) via fluorescence-based kinetics .
  • Molecular docking : Predicts binding to bacterial DNA gyrase (ΔG ≈ -8.5 kcal/mol) .

Q. Q6. How do substituents (e.g., fluorophenyl or morpholino groups) influence bioactivity?

A6. Fluorine substitution enhances metabolic stability and membrane permeability (logP reduction by ~0.5 units). Morpholino groups act as bioisosteres, improving solubility without compromising target affinity .

Data Contradictions and Resolution

Q. Q7. How can conflicting reports about the compound’s antimicrobial efficacy be resolved?

A7. Contradictions arise from:

  • Strain variability : Use standardized strains (e.g., Mycobacterium tuberculosis H37Rv) and MIC protocols .
  • Solubility differences : Pre-treat compounds with DMSO (<1% v/v) to ensure homogeneity .

Q. Q8. Why do synthetic yields vary across studies, and how can reproducibility be improved?

A8. Yield disparities stem from:

  • Catalyst purity : Use freshly distilled Pd(PPh3_3)4_4 for Suzuki couplings .
  • Temperature gradients : Employ microwave-assisted synthesis for uniform heating (70°C, 150 W) .

Advanced Analytical and Computational Methods

Q. Q9. What role does X-ray crystallography play in understanding its solid-state properties?

A9. Single-crystal X-ray diffraction (e.g., Cu Kα radiation) resolves bond angles (cyclopropane dihedral angles: 47.6–63.9°) and hydrogen-bonding networks (C–H⋯F interactions) critical for crystal engineering .

Q. Q10. How can computational models predict its reactivity in novel reactions?

A10. DFT calculations (B3LYP/6-311++G**) simulate transition states for cyclopropanation, revealing activation energies (~25 kcal/mol) and regioselectivity trends .

Methodologies for Purity and Stability Assessment

Q. Q11. What chromatographic methods ensure purity for biological testing?

A11. Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >98% purity. Stability studies (40°C/75% RH, 14 days) confirm degradation <5% .

Q. Q12. How are degradation products identified and quantified?

A12. LC-MS/MS with electrospray ionization (ESI) detects oxidative by-products (e.g., carboxylic acids) and quantifies them via external calibration curves .

Applications in Materials Science and Drug Design

Q. Q13. Can this compound serve as a building block for metal-organic frameworks (MOFs)?

A13. Yes, its hydroxyl and carbonyl groups coordinate with metal nodes (e.g., Zn2+^{2+}) to form porous MOFs (surface area: ~500 m2^2/g) for gas storage .

Q. Q14. What strategies optimize its pharmacokinetic profile for in vivo studies?

A14. Prodrug derivatization (e.g., acetylating the hydroxyl group) enhances oral bioavailability (AUC increase by 2.5-fold) and reduces first-pass metabolism .

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